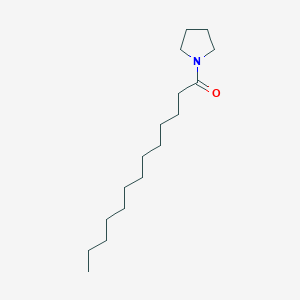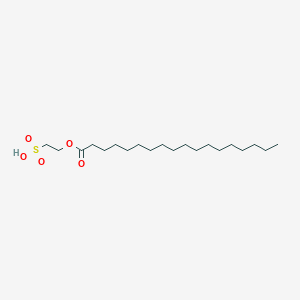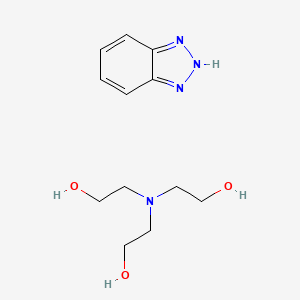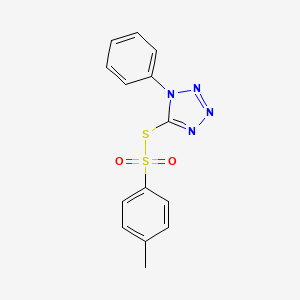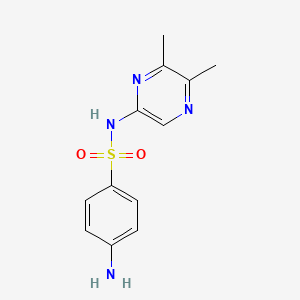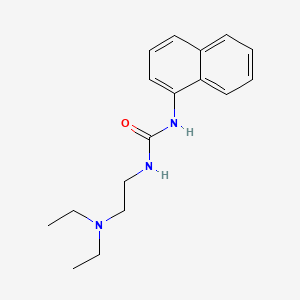
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is a chemical compound with the molecular formula C24H30ClOPSi. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its ability to act as a reactant in various chemical reactions, making it a valuable tool in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene at gentle reflux for 18 hours. Upon cooling, the resulting phosphonium salt can be recovered by filtration and purified by triturating with diethyl ether, yielding the product in 94% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include aldehydes, ketones, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include alkenes (from Wittig reactions) and substituted phosphonium salts (from nucleophilic substitution reactions) .
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize negative charges, facilitating the formation of carbon-carbon bonds in Wittig reactions. The trimethylsilyl group provides steric protection, enhancing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances its reactivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where selectivity and reactivity are crucial .
Propriétés
Formule moléculaire |
C24H31ClOPSi+ |
|---|---|
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
triphenyl(2-trimethylsilylethoxymethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1; |
Clé InChI |
NEUMNYXEDIPGJD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




